molecular formula C18H8N4O5S2 B072891 C.I. Sulphur Black 1 CAS No. 1326-82-5

C.I. Sulphur Black 1

Cat. No.: B072891
CAS No.: 1326-82-5
M. Wt: 424.4 g/mol
InChI Key: PGYZAKRTYUHXRA-UHFFFAOYSA-N
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Description

2,4-Dinitrophenol (DNP) is a well-characterized mitochondrial uncoupling agent with significant research value in the fields of biochemistry and cell biology. Its primary mechanism of action involves dissipating the proton gradient across the inner mitochondrial membrane, effectively uncoupling oxidative phosphorylation. This disruption halts ATP synthesis, causing the energy from substrate oxidation to be released as heat. Consequently, DNP serves as a critical tool for researchers studying cellular metabolism, bioenergetics, and thermogenesis. Its application extends to investigating metabolic pathways, the efficiency of ATP production, and the role of mitochondrial membrane potential in processes such as apoptosis and signal transduction. Due to its potent properties, DNP is exclusively intended for controlled laboratory research to advance scientific understanding of energy homeostasis. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other personal use.

Properties

Key on ui mechanism of action

2,4-DNP was demonstrated to be an uncoupler of oxidative phosphorylation in an in vitro study. 2,4-DNP prevented phosphorylation without affecting, or with a slight stimulation of, oxidation. During the Krebs cycle, 2,4-DNP uncouples oxidative phosphorylation from electron transport by carrying protons across the inner mitochondrial membrane, thereby dissipating the pH gradient and membrane electrochemical potential and preventing the formation of adenosine triphosphate (ATP). During this uncoupling, electron transport from NADH to oxygen proceeds normally, but the energy produced, which is normally stored in high-energy phosphate bonds in ATP, is released as heat. The small amount of ATP produced directly from glycolysis is not affected. In vitro studies further demonstrated and investigated the ability of 2,4-DNP to uncouple oxidative phosphorylation. 2,4-DNP increased the rate of oxygen uptake and changed the electron microscopic appearance of rat liver mitochondria in vitro from an expanded configuration to a condensed state, with the ultrastructural change occurring in concert with the functional changes of uncoupling. All energy-dependent biochemical processes thus are likely to be affected. Many of the clinical observations of 2,4-DNP toxicity, such as elevated basal metabolic rate or oxygen consumption, elevated respiration and pulse rates, increased perspiration, increased body temperature in humans and animals are related to the uncoupling of oxidative phosphorylation. When heat production exceeds the organism's capacity to dissipate heat, fatal hyperthermia may result
The uncoupling of mitochondrial electron transport from oxidative phosphorylation with resultant decreased production of ATP by 2,4-DNP appears to be related to the cataractogenesis of 2,4-DNP. The lens epithelium is the chief source of available energy for the lens. In most animals, the energy needs are met principally by anaerobic glycolysis, and <30% by oxidative phosphorylation. In incubated bovine lenses, oxygen was not necessary for maintaining sodium levels in the presence of glucose, suggesting anaerobic respiration in the lens. Energy evolved from the breakdown of ATP by Na+/K+-activated ATPase is required for the transport of these cations across the lens epithelium to maintain proper ionic balance. Sodium is actively transported from the lens to the aqueous humor, while potassium is actively transported in the reverse direction. Interference with this active transport mechanism across the lens epithelium can result in increased sodium in the lens, disruption of the ionic balance between the lens and aqueous humor, and subsequent cataract formation. An in vitro study with rabbit lenses also demonstrated that 2,4-DNP does not cause calcium-induced cataracts by interfering with active transport of calcium from the lens, because the energy for calcium transport is derived from anaerobic glycolysis and not oxidative phosphorylation.
Transthyretin (TTR), a homotetrameric thyroxine transport protein found in the plasma and cerebrospinal fluid, circulates normally as a innocuous soluble protein. In some individuals, TTR polymerizes to form insoluble amyloid fibrils. TTR amyloid fibril formation and deposition have been associated with several diseases like familial amyloid polyneuropathy and senile systemic amyloidosis. Inhibition of the fibril formation is considered a potential strategy for the therapeutic intervention. The effect of small water-soluble, hydrophobic ligand 2,4-dinitrophenol (2,4-DNP) on TTR amyloid formation has been tested. 2,4-DNP binds to TTR both at acidic and physiological pH, as shown by the quenching of TTR intrinsic fluorescence. Interestingly, 2,4-DNP not only binds to TTR at acidic pH but also inhibits amyloid fibril formation as shown by the light scattering and Congo red-binding assay. Inhibition of fibril formation by 2,4-DNP appears to be through the stabilization of TTR tetramer upon binding to the protein, which includes active site. These findings may have implications for the development of mechanism based small molecular weight compounds as therapeutic agents for the prevention/inhibition of the amyloid diseases.
Systemic deposition of transthyretin (TTR) amyloid fibrils is always observed in familial amyloidotic polyneuropathy, senile systemic amyloidosis and familial amyloidotic cardiomyopathy patients. Destabilization of the molecule leads to a cascade of events which result in fibril formation. The destabilization of a native protein with consequent conformational changes appears to be a common link in several human amyloid diseases. Intensive research has been directed towards finding small molecules that could work as therapeutic agents for the prevention/inhibition of amyloid diseases through stabilization of the native fold of the potentially amyloidogenic protein. This work provides insight into the structural determinants of the highly stabilizing effects of 2,4-dinitrophenol on wild-type TTR. It is also shown that similar interactions are established between this molecule and two highly amyloidogenic TTR variants: TTR L55P and TTR Y78F. In the three crystal complexes, 2,4-dinitrophenol occupies the two hormone-binding sites of the TTR tetramer. As a result of 2,4-dinitrophenol binding, the two dimers in the TTR tetramer become closer, increasing the stability of the protein. The three-dimensional structures now determined allow a comprehensive description of key interactions between transthyretin and 2,4-dinitrophenol, a small compound that holds promise as a template for the design of a therapeutical drug for amyloid diseases.
For more Mechanism of Action (Complete) data for 2,4-Dinitrophenol (24 total), please visit the HSDB record page.

CAS No.

1326-82-5

Molecular Formula

C18H8N4O5S2

Molecular Weight

424.4 g/mol

IUPAC Name

2,10-dinitro-12H-[1,4]benzothiazino[3,2-b]phenothiazin-3-one

InChI

InChI=1S/C18H8N4O5S2/c23-14-6-16-12(5-13(14)22(26)27)20-11-4-10-17(7-18(11)29-16)28-15-2-1-8(21(24)25)3-9(15)19-10/h1-7,19H

InChI Key

PGYZAKRTYUHXRA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])O

boiling_point

Sublimes (when carefully heated) (NTP, 1992)
Sublimes

Color/Form

Black powder

density

1.68 at 68 °F (USCG, 1999) - Denser than water;  will sink
1.683 g/cu cm at 24 °C
Relative density (water = 1): 1.68

melting_point

234 to 237 °F (NTP, 1992)
114.8 °C
112 °C

Other CAS No.

51-28-5
1326-82-5

physical_description

Pellets or Large Crystals
Black powder;  [MSDSonline]

Pictograms

Acute Toxic; Health Hazard; Environmental Hazard

shelf_life

Appear to be stable in acid solution, but are susceptible to decomposition by UV radiation in alkaline solutions. /Dintrophenols/

solubility

Insoluble in water ... Reduced to the water-soluble leuco form for dye application to the substrate by using sodium sulfide solution

Synonyms

2,4 Dinitrophenol
2,4-Dinitrophenol
2,4-DNP

vapor_density

6.35 (NTP, 1992) - Heavier than air;  will sink (Relative to Air)
6.35 (Air = 1)
Relative vapor density (air = 1): 6.36

vapor_pressure

0.00039 [mmHg]
3.9X10-4 mm Hg at 20 °C

Origin of Product

United States

Preparation Methods

Industrial-Scale Synthesis

The Chinese patent CN103787889A outlines a scalable sulfonation-nitration method:

StepReagents/ConditionsPurpose
1H₂SO₄, 110°CSulfonation of phenol
2HNO₃, 40–50°C (24 h)Nitration
390°C, 40 minRing activation
4Crystallization (H₂O)Purification

This method achieves 85–90% purity with a total yield of 70–75%. Sulfuric acid sulfonates phenol, forming intermediates that undergo nitration more readily than raw phenol.

Advantages Over Direct Nitration

  • Cost Efficiency : Sulfuric acid is cheaper than nitric acid stoichiometrically required for direct nitration.

  • Selectivity : Sulfonation directs nitration to the 2,4-positions, minimizing isomer formation.

Direct Nitration of Phenol in Aqueous-Alcoholic Media

High-Yield Nitration Protocol

A Russian Journal of Applied Chemistry protocol employs ethanol-water nitric acid mixtures:

  • Reagent Ratios : Phenol (2.5 g), 65% HNO₃ (12.5 mL), ethanol (50 mL).

  • Reflux : 0.5–2 hours at 80–85°C.

  • Crystallization : Cooling to 20°C yields 80% pure DNP.

Solvent Effects

Ethanol stabilizes the nitronium ion (NO₂⁺), enhancing electrophilic substitution. Water moderates exothermicity, preventing decomposition.

Mercury-Mediated Nitration (Historical Context)

Weigand-Hilgetag Method

An obsolete approach uses mercury(II) nitrate as a catalyst:

  • Procedure : Benzene is nitrated with Hg(NO₃)₂/HNO₃ at 50°C for 6 hours.

  • Yield : 67% after 12-hour crystallization.

  • Drawbacks : Mercury toxicity and environmental hazards limit utility.

Comparative Analysis of Preparation Methods

MethodReagentsYield (%)Purity (%)SafetyScalability
NASNaOH/Na₂CO₃, 2,4-DNCB65–7585–90ModerateLaboratory
Sulfonation-NitrationH₂SO₄, HNO₃70–7585–90HighIndustrial
Direct NitrationHNO₃, EtOH8090–95ModeratePilot-scale
Hg-MediatedHg(NO₃)₂, HNO₃6780–85LowObsolete

Key Observations :

  • Cost : Sulfonation-nitration uses inexpensive reagents but requires excess H₂SO₄.

  • Green Chemistry : Direct nitration in ethanol-water mixtures aligns with sustainable practices .

Chemical Reactions Analysis

2,4-Dinitrophenol undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium sulfide for reduction and hydrazine for condensation. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Medical Applications

Weight Loss and Metabolic Disorders

DNP has been historically recognized for its weight loss properties due to its role as a mitochondrial uncoupler. Recent clinical studies have revisited DNP's potential as a treatment for metabolic disorders associated with obesity and related conditions. Research indicates that controlled doses of DNP can lead to significant weight loss, with one study showing that a daily intake of 100 mg resulted in approximately 1 kg of weight loss per week .

Furthermore, the FDA has granted an Investigational New Drug (IND) approval for DNP to be tested for safety and tolerability in treating various neurodegenerative diseases, including Huntington’s Disease and Multiple Sclerosis. This marks a pivotal shift in DNP's application from a weight-loss drug to a potential therapeutic agent for serious medical conditions .

Neuroprotective Effects

DNP has been shown to induce neurotrophic growth factors that are crucial for neuronal health, learning, and cognition. This effect suggests that DNP may offer protective benefits against neurodegeneration, making it a candidate for further research in neurotherapeutics .

Agricultural Applications

Stress Resistance in Plants

Recent studies have explored the application of DNP in agriculture, particularly its effects on plant stress responses. For instance, research involving corn (Zea mays) demonstrated that low concentrations of DNP could enhance the plant's resistance to cold stress by increasing internal heat production and improving physiological tolerance .

This finding suggests that DNP could be utilized as a growth enhancer or stress mitigator in crops subjected to harsh environmental conditions.

Environmental Applications

Photodegradation Studies

DNP is also relevant in environmental chemistry, particularly concerning its degradation under various conditions. Studies have indicated that the photodegradation rates of DNP are influenced by temperature and humidity levels. Understanding these rates is essential for assessing the environmental impact of DNP as a pollutant .

Table 1: Summary of DNP Applications

Application AreaSpecific Use CaseKey Findings
MedicalWeight loss treatmentControlled doses lead to significant weight loss; FDA IND approval obtained.
Neuroprotective effectsInduces neurotrophic growth factors beneficial for neuronal health.
AgriculturalStress resistance in plantsEnhances cold stress tolerance in corn through increased internal heat.
EnvironmentalPhotodegradation studiesDegradation rates affected by temperature and humidity levels.

Case Studies

Case Study 1: Clinical Trials on DNP for Weight Loss

A clinical trial involving participants taking 100 mg/day of DNP showed consistent weight reduction over several weeks. The study highlighted the importance of dosage control to mitigate potential side effects associated with higher doses.

Case Study 2: DNP Application in Corn Cultivation

In an experimental setup, corn seeds treated with low concentrations of DNP exhibited improved growth metrics compared to untreated controls under cold stress conditions. Molecular analysis indicated enhanced expression of antioxidant genes, suggesting a mechanism for increased stress tolerance.

Mechanism of Action

2,4-Dinitrophenol exerts its effects by uncoupling oxidative phosphorylation in mitochondria. It disrupts the proton gradient across the mitochondrial membrane, leading to the dissipation of energy as heat instead of being used for adenosine triphosphate synthesis. This results in increased metabolic rate and energy expenditure .

Comparison with Similar Compounds

2,6-Dinitrophenol (2,6-DNP)

  • Structure : Nitro groups at the 2nd and 6th positions.
  • Activity : Less potent than 2,4-DNP in stimulating oxygen consumption and blocking cell division due to steric hindrance from the para-nitro group .
  • Applications: Limited industrial use compared to 2,4-DNP.

4-Nitrophenol (4-NP)

  • Structure : Single nitro group at the 4th position.
  • Activity: Acts as a weaker mitochondrial uncoupler. Enzymatic reduction by nitroreductases yields 4-aminophenol, contrasting with 2,4-DNP’s reduction to hydroxylamine derivatives .
  • Detection : Used as a reference compound in fluorescence assays, where 2,4-DNP shows distinct quenching properties .

Picric Acid (2,4,6-Trinitrophenol)

  • Structure : Three nitro groups at the 2nd, 4th, and 6th positions.
  • Activity : Lower rate constant in catalytic reduction compared to 2,4-DNP due to increased steric hindrance and electron-withdrawing effects .
  • Toxicity : Highly explosive and toxic, but less studied for metabolic effects compared to 2,4-DNP.

2,4-Dinitrophenetole and 4,6-Dinitro-o-cresol

  • Structure : Ethoxy substitution (dinitrophenetole) or methyl and nitro groups (dinitro-o-cresol).
  • Biological Effects : Both increase bile flow in dogs, but 2,4-DNP induces the most significant hyperthermia and bile secretion .

Physicochemical and Toxicological Comparison

Table 1: Key Properties of 2,4-DNP and Analogues

Compound Detection Limit (µg/mL) Rate Constant (k, s⁻¹) LD₅₀ (Rodent, mg/kg) Key Biological Effect
2,4-DNP 0.014 1.8 × 10⁻³ 20–50 Mitochondrial uncoupling, neuroprotection
2,6-DNP N/A 1.2 × 10⁻³ >100 Weak metabolic stimulation
Picric Acid N/A 0.9 × 10⁻³ 100–200 Explosive, moderate toxicity
4-Nitrophenol 1.94 N/A 250–450 Substrate for nitroreductases

Table 2: Environmental and Clinical Impact

Compound Environmental Persistence Thyroid Disruption Industrial Use
2,4-DNP High Yes Dyes, pesticides
2,4-Dinitrophenetole Moderate No Limited
Picric Acid High No Explosives

Mechanistic Differences

  • Mitochondrial Uncoupling: 2,4-DNP’s efficacy surpasses 2,6-DNP and 4-NP due to optimal nitro group positioning for protonophore activity .
  • Enzymatic Reduction: 2,4-DNP is reduced to hydroxylamine derivatives, while 4-NP forms aminophenol, reflecting divergent metabolic pathways .

Biological Activity

2,4-Dinitrophenol (2,4-DNP) is a synthetic organic compound that has garnered attention due to its significant biological activity, particularly its role as a metabolic uncoupler. This article delves into the biological mechanisms, toxicity, and therapeutic potentials of 2,4-DNP, supported by case studies and research findings.

2,4-DNP is an aromatic compound characterized by two nitro groups attached to a phenol ring. Its primary mechanism of action involves uncoupling oxidative phosphorylation in mitochondria. By disrupting the proton gradient across the inner mitochondrial membrane, 2,4-DNP increases metabolic rate and energy expenditure while decreasing ATP production. This uncoupling effect can lead to increased thermogenesis and weight loss but poses significant health risks.

Metabolism

The metabolism of 2,4-DNP varies significantly across species. In rats, the compound is primarily metabolized in the liver, kidney, and heart with rates 2-20 times higher than in rabbits. Key metabolites identified include 2-amino-4-nitrophenol and 4-amino-2-nitrophenol, with metabolic pathways suggesting potential for glucuronidation or sulfation prior to excretion .

Table 1: Metabolic Rates of 2,4-DNP in Different Species

SpeciesMetabolic Rate (hours⁻¹)
Rats0.122 - 0.22
Rabbits0.135 - 0.21
Guinea PigsNot specified
MiceNot specified

Toxicity

The toxicological profile of 2,4-DNP indicates a narrow margin between therapeutic and toxic doses. Chronic exposure has been linked to severe health outcomes including multi-organ failure. A notable case involved a young bodybuilder who ingested high doses over several months, resulting in fatal intoxication characterized by tachycardia and multi-organ dysfunction .

Case Study: Chronic Intoxication

  • Subject : 21-year-old male bodybuilder
  • Dosage : Consumed approximately 2 grams over six months
  • Symptoms : Tachycardia, hyperthermia, renal failure
  • Outcome : Death due to multi-organ failure; toxicology confirmed lethal levels of 2,4-DNP .

Therapeutic Applications

Despite its toxicity, recent studies have explored the potential of 2,4-DNP in enhancing the efficacy of chemotherapeutic agents. Research indicates that when combined with cisplatin and etoposide, 2,4-DNP can sensitize prostate cancer cells to these drugs. The enhancement is attributed to increased oxidative stress leading to apoptosis in cancer cells .

Table 2: Effects of 2,4-DNP on Cancer Cell Lines

Treatment CombinationCell LineEffect on Cell Viability (%)
Cisplatin + 2,4-DNPLNCaPDecreased by >40%
Etoposide + 2,4-DNPPC-3Decreased by >30%
Etoposide + Cisplatin + DNPDU-145Decreased by >50%

Q & A

Q. What is the mechanism by which 2,4-DNP uncouples oxidative phosphorylation in mitochondrial studies?

2,4-DNP disrupts ATP synthesis by dissipating the proton gradient across the inner mitochondrial membrane. As a lipophilic weak acid, it binds protons in the intermembrane space and shuttles them into the mitochondrial matrix without ATP synthase involvement, converting electrochemical energy into heat . Researchers should monitor oxygen consumption rates (via Clark-type electrodes) and ATP/ADP ratios (using luciferase assays) to validate uncoupling effects. Caution: Use low concentrations (1–10 µM) to avoid cytotoxicity .

Q. How can researchers safely handle 2,4-DNP given its acute toxicity?

2,4-DNP is classified as acutely toxic (oral, dermal, inhalation) and hazardous to aquatic life . Protocols include:

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and fume hoods for aerosol prevention.
  • Decontamination: Neutralize spills with 10% sodium bicarbonate, followed by adsorption using activated carbon .
  • Waste Disposal: Incinerate in licensed facilities to avoid environmental persistence .

Q. What are validated analytical methods for detecting 2,4-DNP in environmental or biological samples?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is preferred for quantifying 2,4-DNP and its metabolite 2-amino-4-nitrophenol in blood/urine . For environmental samples (e.g., wastewater), solid-phase extraction followed by HPLC-UV (λ = 360 nm) achieves detection limits of 0.1 µg/L . Note: Recovery rates for 2,4-DNP in complex matrices may drop below 50% due to matrix interference, necessitating internal standards like deuterated analogs .

Advanced Research Questions

Q. How can conflicting data on 2,4-DNP’s mutagenic or carcinogenic potential be resolved?

Discrepancies arise from assay sensitivity and model systems. For example:

  • In vitro: Ames tests show weak mutagenicity in Salmonella strains TA98/TA100, but false negatives may occur due to nitroreductase limitations .
  • In vivo: Rodent studies lack conclusive carcinogenicity data, likely due to metabolic differences vs. humans . Recommendations:
    • Use human liver microsomes to assess metabolic activation.
    • Apply omics approaches (e.g., RNA-seq) to identify genotoxic pathways .

Q. What experimental designs optimize 2,4-DNP’s role as a catalyst in organic synthesis?

In phosphoramidite reactions for nucleotide synthesis, 2,4-DNP enhances yields (≥95%) by stabilizing reactive intermediates. Key parameters:

  • Solvent: Anhydrous acetonitrile minimizes side reactions.
  • Molar ratio: 1:1.2 (nucleoside:DNP) under inert atmosphere .
  • Kinetics: Monitor reaction progress via <sup>31</sup>P NMR to detect phosphite triester formation .

Q. How can fluorescent sensors improve selectivity for 2,4-DNP in complex mixtures?

NH2-MIL-125(Ti), a metal-organic framework, exploits dual-parameter sensing:

  • Static quenching: 2,4-DNP’s nitro groups quench fluorescence via electron transfer (detection limit: 0.28 µM).
  • Dynamic response: Competitive adsorption with interferants (e.g., 4-nitrophenol) is minimized by tuning pH (optimal: 6.5–7.5) . Validate selectivity using spiked wastewater samples .

Q. What strategies mitigate 2,4-DNP interference in environmental adsorption studies?

Char ash effectively removes 2,4-DNP (qm = 45 mg/g) via π-π interactions and hydrogen bonding. Competing anions (e.g., sulfate) reduce efficiency by 30–40%, requiring pre-treatment with ion-exchange resins . Model adsorption using the Freundlich isotherm (n ≈ 0.9) accounts for heterogeneous binding sites .

Q. How do pharmacokinetic differences between isomers impact 2,4-DNP toxicity assessments?

Isomers like 2,3-DNP and 2,6-DNP exhibit distinct toxicokinetics:

  • 2,4-DNP: Rapid absorption (tmax = 2 hr) and hepatic metabolism to 2-amino-4-nitrophenol.
  • 2,6-DNP: Slower clearance (renal excretion dominant) .
    Use isomer-specific LC-MS/MS methods and compartmental modeling (e.g., PK-Sim) to refine risk assessments .

Methodological Considerations

  • Data Validation: Cross-reference results with isotopic labeling (e.g., <sup>13</sup>C-DNP) to confirm recovery rates in analytical workflows .
  • Ethical Compliance: For in vivo studies, adhere to OECD Guidelines (e.g., Test No. 423 for acute toxicity) and institutional review boards .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.